N-(3-{[(2E)-2-(5-chloro-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-3-nitrobenzamide
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Overview
Description
N~1~-[3-({2-[(5-CHLORO-2-HYDROXYPHENYL)METHYLENE]HYDRAZINO}CARBONYL)PHENYL]-3-NITROBENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, nitro groups, and hydrazine derivatives, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-({2-[(5-CHLORO-2-HYDROXYPHENYL)METHYLENE]HYDRAZINO}CARBONYL)PHENYL]-3-NITROBENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the condensation of 5-chloro-2-hydroxybenzaldehyde with hydrazine derivatives to form the hydrazone intermediate. This intermediate is then reacted with 3-nitrobenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-({2-[(5-CHLORO-2-HYDROXYPHENYL)METHYLENE]HYDRAZINO}CARBONYL)PHENYL]-3-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the nitro group to an amine group, typically using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N~1~-[3-({2-[(5-CHLORO-2-HYDROXYPHENYL)METHYLENE]HYDRAZINO}CARBONYL)PHENYL]-3-NITROBENZAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[3-({2-[(5-CHLORO-2-HYDROXYPHENYL)METHYLENE]HYDRAZINO}CARBONYL)PHENYL]-3-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazine and nitro groups are key functional moieties that enable it to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(5-Chloro-2-hydroxyphenyl)acetamide: Shares the 5-chloro-2-hydroxyphenyl moiety but lacks the nitro and hydrazine groups.
3-Nitrobenzamide: Contains the nitrobenzamide structure but lacks the 5-chloro-2-hydroxyphenyl and hydrazine components.
Uniqueness
N~1~-[3-({2-[(5-CHLORO-2-HYDROXYPHENYL)METHYLENE]HYDRAZINO}CARBONYL)PHENYL]-3-NITROBENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H15ClN4O5 |
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Molecular Weight |
438.8 g/mol |
IUPAC Name |
N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-3-[(3-nitrobenzoyl)amino]benzamide |
InChI |
InChI=1S/C21H15ClN4O5/c22-16-7-8-19(27)15(9-16)12-23-25-21(29)13-3-1-5-17(10-13)24-20(28)14-4-2-6-18(11-14)26(30)31/h1-12,27H,(H,24,28)(H,25,29)/b23-12+ |
InChI Key |
LEJKXMRTPSGASS-FSJBWODESA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)N/N=C/C3=C(C=CC(=C3)Cl)O |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NN=CC3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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